alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride
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Overview
Description
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a diethylamine group, and a thenylamine group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride typically involves the reaction of p-chlorobenzyl chloride with N,N-diethyl-2-thenylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Azides, cyanides, and other substituted derivatives.
Scientific Research Applications
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine or anticholinergic agent.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an antagonist or inhibitor, blocking the activity of certain biological pathways. For example, it may bind to histamine receptors, preventing the action of histamine and thereby reducing allergic responses.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-phenylamine hydrochloride
- Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thiophenylamine hydrochloride
- Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-furylamine hydrochloride
Uniqueness
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride is unique due to the presence of the thenylamine group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have phenyl, thiophenyl, or furyl groups instead.
Properties
CAS No. |
80154-72-9 |
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Molecular Formula |
C16H21Cl2NS |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N,N-diethyl-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C16H20ClNS.ClH/c1-3-18(4-2)15(16-6-5-11-19-16)12-13-7-9-14(17)10-8-13;/h5-11,15H,3-4,12H2,1-2H3;1H |
InChI Key |
VAZVHLQOZWTIFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CC1=CC=C(C=C1)Cl)C2=CC=CS2.Cl |
Origin of Product |
United States |
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